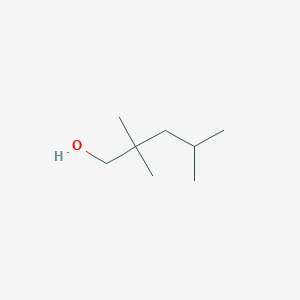
2,2,4-Trimethyl-1-pentanol
Cat. No. B074239
Key on ui cas rn:
1331-40-4
M. Wt: 130.23 g/mol
InChI Key: CWPPDTVYIJETDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04886919
Procedure details


Saturated trisubstituted alchols, such as 2,2,4-trimethyl-1-pentanol, have been produced for decades via several different proesses. In British Patent Specification 1,288,615, published Sept. 13, 1972 and issued to B. Yeomans, 2,2,4-trimethyl-1-pentanol is produced by a multi-step process that involves the esterification of 2,2,4-trimethylpentane-1,3-diol with isobutyric acid to produce 3-hydroxy-2,2,4-trimethylpentyl-1 isobutyrate, dehydration of the saturated hydroxyl ester to the unsaturated 2,2,4-trimethylpentenyl-1 isobutyrate, hydrogenation of the unsaturated ester to the saturated 2,2,4-trimethylpentyl-1 isobutyrate over a noble metal hydrogenation catalyst, and saponification of this saturated ester to 2,2,4-trimethyl-1-pentanol. In this reference the 2,2,4-trimethyl-1-pentanol is obtained by the saponification of the ester, not by a reduction process.



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]([CH3:10])([CH:5](O)[CH:6]([CH3:8])[CH3:7])[CH2:3][OH:4].C(O)(=O)C(C)C>>[CH3:1][C:2]([CH3:10])([CH2:5][CH:6]([CH3:8])[CH3:7])[CH2:3][OH:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC(CO)(C(C(C)C)O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C(C)C)(=O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(CO)(CC(C)C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
